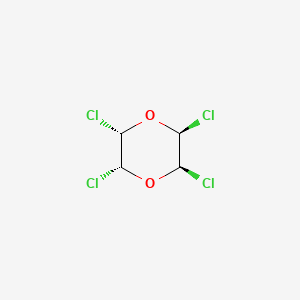

cis-anti-cis-2,3,5,6-Tetrachlorodioxane

Description

Properties

CAS No. |

50695-44-8 |

|---|---|

Molecular Formula |

C4H4Cl4O2 |

Molecular Weight |

225.9 g/mol |

IUPAC Name |

(2R,3S,5S,6R)-2,3,5,6-tetrachloro-1,4-dioxane |

InChI |

InChI=1S/C4H4Cl4O2/c5-1-2(6)10-4(8)3(7)9-1/h1-4H/t1-,2+,3-,4+ |

InChI Key |

YLVGPWIKMNWIOD-GNSDDBTRSA-N |

Isomeric SMILES |

[C@H]1([C@@H](O[C@H]([C@H](O1)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1(C(OC(C(O1)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-anti-cis-2,3,5,6-Tetrachlorodioxane typically involves the chlorination of dioxane derivatives. One common method is the chlorination of 1,4-dioxane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.

Chemical Reactions Analysis

Types of Reactions: cis-anti-cis-2,3,5,6-Tetrachlorodioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated dioxane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated dioxane compounds.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of hydroxylated dioxane derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Sodium hydroxide, potassium hydroxide; aqueous or alcoholic conditions.

Major Products Formed:

Oxidation: Chlorinated dioxane derivatives.

Reduction: Less chlorinated dioxane compounds.

Substitution: Hydroxylated dioxane derivatives.

Scientific Research Applications

cis-anti-cis-2,3,5,6-Tetrachlorodioxane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Explored for its potential use in drug development, particularly in the design of chlorinated compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cis-anti-cis-2,3,5,6-Tetrachlorodioxane involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Chlorinated Aromatic Family

Evidence from the Pesticide Chemicals Glossary (2001) lists several tetrachlorinated aromatic compounds, such as 2,3,5,6-tetrachloroaniline and 2,3,5,6-tetrachloroanisole . These share the tetrachloro-substitution pattern but differ in their core structures (aniline or anisole vs. dioxane). Key comparisons include:

| Property | cis-anti-cis-2,3,5,6-Tetrachlorodioxane | 2,3,5,6-Tetrachloroaniline | 2,3,5,6-Tetrachloroanisole |

|---|---|---|---|

| Core Structure | 1,4-Dioxane ring | Benzene with amine group | Benzene with methoxy group |

| Chlorine Positions | 2,3,5,6 | 2,3,5,6 | 2,3,5,6 |

| Polarity | Moderate (oxygen atoms in ring) | High (amine group) | Moderate (methoxy group) |

| Applications | Limited data; potential intermediate | Pesticide synthesis | Fragrance/industrial uses |

The dioxane derivative’s oxygen-rich ring likely increases solubility in polar solvents compared to aromatic analogues, while the lack of functional groups (e.g., -NH₂ or -OCH₃) may reduce reactivity in nucleophilic reactions .

Methodological Approaches to Similarity Assessment

As highlighted in Environmental Science and Pollution Research (2020), methods like spectrofluorometry and tensiometry are critical for comparing critical micelle concentrations (CMC) in surfactants . For example, alkyltrimethylammonium compounds show CMC values ranging from 0.4–8.3 mM depending on methodology , suggesting that analogous experimental frameworks could quantify physicochemical differences between chlorinated dioxanes and other amphiphilic compounds.

Q & A

Q. What are the recommended methods for synthesizing cis-anti-cis-2,3,5,6-Tetrachlorodioxane in a laboratory setting?

Methodological Answer: Synthesis typically involves regioselective chlorination of dioxane derivatives under controlled conditions. A stepwise approach using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents in anhydrous solvents (e.g., dichloromethane) is advised. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Post-synthesis, fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Strict adherence to safety protocols—including fume hood use, PPE (gloves, goggles), and waste neutralization—is critical due to the reactivity of chlorinating agents .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Purity validation requires multi-technique verification:

- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to confirm stereochemistry and absence of isomers.

- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with UV detection (λ = 210–230 nm) to quantify impurities.

- Melting Point Analysis: Sharp melting points (±1°C deviation) indicate high crystallinity and purity.

Store samples in amber vials under inert gas (argon) at –20°C to prevent degradation, as chlorinated ethers are prone to hydrolytic cleavage .

Q. What analytical techniques are most effective for characterizing the structural conformation of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the cis-anti-cis configuration by single-crystal analysis. Grow crystals via slow evaporation in a 1:1 hexane/dichloromethane mixture.

- Vibrational Spectroscopy (IR/Raman): Identify Cl–C–O–C stretching modes (500–600 cm⁻¹) to confirm chlorine substitution patterns.

- Computational Modeling: Use Gaussian or ORCA software for geometry optimization and comparative spectral simulations. Cross-validate results with NIST reference data for analogous chlorinated cyclic ethers .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in thermodynamic stability data for this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature gradients). To reconcile

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes under standardized conditions (dry DMSO, 25°C).

- DSC/TGA Analysis: Assess thermal decomposition profiles to identify metastable polymorphs.

- Replicate Studies: Collaborate with independent labs using identical synthesis and characterization protocols. Publish raw datasets (e.g., crystallographic CIF files) for transparency .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound under varying conditions?

Methodological Answer:

- Hydrolytic Degradation: Expose the compound to buffered solutions (pH 4–10) at 40°C. Monitor chloride release via ion chromatography.

- Photolytic Studies: Use UV lamps (λ = 254 nm) in photoreactors to simulate sunlight. Analyze degradation products via LC-QTOF-MS.

- Microbial Biodegradation: Screen soil microbiota (e.g., Sphingomonas spp.) in aerobic/anaerobic bioreactors. Quantify metabolite toxicity using Daphnia magna bioassays.

Comply with EPA TSCA guidelines for waste disposal and avoid environmental release during testing .

Q. What experimental precautions are critical when handling this compound to ensure researcher safety?

Methodological Answer:

- Containment: Use glove boxes or Class II biosafety cabinets for weighing and transfer.

- Ventilation: Maintain airflow ≥0.5 m/s in fume hoods during reactions.

- Decontamination: Neutralize spills with sodium bicarbonate/sand mixtures.

- Health Monitoring: Implement routine biomonitoring (urinary chloride levels) for exposed personnel.

Refer to OSHA standards and TCI America’s SDS for emergency response protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.